N-(4-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Description
This compound is a derivative of imidazo[2,1-c][1,2,4]triazine, which is a type of heterocyclic compound. Heterocycles are organic compounds that contain a ring structure made up of at least two different elements. In this case, the ring structure contains nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be based on the imidazo[2,1-c][1,2,4]triazine skeleton, with additional substituents attached to the ring. The exact 3D structure could be determined using computational methods or experimental techniques such as X-ray crystallography .Chemical Reactions Analysis
Triazines are known to undergo a variety of chemical reactions, including substitutions and additions . The specific reactions that this compound would undergo would depend on the nature of the substituents and the reaction conditions .Scientific Research Applications
Synthesis and Chemical Properties
Several studies have focused on synthesizing novel compounds with structural similarities to N-(4-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide. These compounds are primarily synthesized for their potential applications in medicinal chemistry, including their roles as anti-inflammatory, analgesic, antimicrobial, and antitumor agents.
Synthesis and Biological Activity : Compounds derived from the reaction of visnagenone–ethylacetate or khellinone–ethylacetate with amino thioureas have shown significant cyclooxygenase-2 (COX-2) inhibitory activities, analgesic, and anti-inflammatory properties, highlighting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activities : New 1,2,4-triazole derivatives have been synthesized, displaying good to moderate activities against various microorganisms, showcasing the potential of these compounds in addressing antimicrobial resistance (Bektaş et al., 2007).
Carbon Dioxide Capture : Triazine-based benzimidazole-linked polymers have demonstrated significant CO2 adsorption capacities, indicating their usefulness in addressing environmental concerns related to greenhouse gas emissions (Sekizkardes et al., 2014).
Antitumor Properties : Novel compounds with the imidazo[2,1-c][1,2,4]triazine structure have shown promising antiproliferative activities against various cancer cell lines, suggesting their potential as antitumor agents (Hranjec et al., 2012).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-2-30-17-9-7-16(8-10-17)26-11-12-27-20(29)18(24-25-21(26)27)19(28)23-13-14-3-5-15(22)6-4-14/h3-10H,2,11-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFIXHVREJDMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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